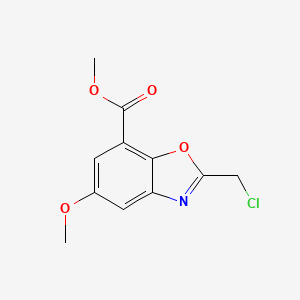![molecular formula C9H9NO4 B1422491 Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate CAS No. 1261365-90-5](/img/structure/B1422491.png)
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
描述
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is part of a class of chemicals known for their unique structural features, which include a fused dioxin and pyridine ring system. It is primarily used in early discovery research and is available as a solid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with reaction times varying based on the specific reagents and desired yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its primary use in research settings. large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate has several applications in scientific research:
作用机制
The mechanism of action for Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are often specific to the context of its use in research . The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its activity .
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
Uniqueness
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate is unique due to its ester functional group, which can be hydrolyzed to yield the corresponding carboxylic acid. This functional group also makes it a versatile intermediate in organic synthesis, allowing for further modifications and derivatizations .
属性
IUPAC Name |
methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOOFWUQUIZYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)





![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)


![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
